molecular formula C10H17NO4 B1592876 N-Boc-2-morpholinecarbaldehyde CAS No. 218594-02-6

N-Boc-2-morpholinecarbaldehyde

Cat. No. B1592876
M. Wt: 215.25 g/mol
InChI Key: LWKMTSRRGUVABD-UHFFFAOYSA-N
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Description



  • N-Boc-2-morpholinecarbaldehyde, also known as tert-butyl 2-formyl-4-morpholinecarboxylate, has the molecular formula C<sub>10</sub>H<sub>17</sub>NO<sub>4</sub> and a molecular weight of 215.25 g/mol .

  • It appears as a colorless to yellow oil .

  • The IUPAC name for this compound is tert-butyl 2-formyl-4-morpholinecarboxylate.





  • Synthesis Analysis



    • N-Boc-2-morpholinecarbaldehyde can be synthesized by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions or solvent-free conditions.





  • Molecular Structure Analysis



    • The compound has the following InChI code: 1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3 .

    • The molecular structure consists of a morpholine ring with a tert-butyl group attached to the nitrogen atom.





  • Chemical Reactions Analysis



    • N-Boc-2-morpholinecarbaldehyde can undergo various chemical reactions, including deprotection of the Boc group using mild acidolysis or other methods.





  • Physical And Chemical Properties Analysis



    • The compound is a colorless to yellow oil.

    • It has a purity of 96% .

    • Storage temperature: Store at 0-8°C .




  • Scientific Research Applications

    Electrophilic Amination Reagents

    N-Boc-2-morpholinecarbaldehyde is involved in the preparation of 3-Aryl-N-BOC oxaziridines through electrophilic amination. This process allows the transfer of the N-BOC group to morpholine, yielding N β -protected hydrazines, which are valuable intermediates in organic synthesis (Vidal, Damestoy, & Collet, 1995).

    Synthesis of Protected Peptides

    The compound serves as a crucial intermediate in the synthesis of protected peptide segments. It has been reported that treatment of peptide-resins with morpholine yields protected peptides in high purities and yields, which is essential for peptide synthesis (Rabanal, Giralt, & Albericio, 1995).

    Polymerization and Material Science

    N-Boc-2-morpholinecarbaldehyde is instrumental in the organocatalytic ring-opening polymerization of morpholinones, leading to functionalized polyesters. This application demonstrates the compound's utility in creating materials with specific properties, such as cationic water-soluble polymorpholinones (Blake & Waymouth, 2014).

    Photocatalysis for Air Cleaning

    Research has identified N-doped (BiO)2CO3 hierarchical hollow microspheres (N-BOC), synthesized using a hydrothermal treatment involving N-Boc-2-morpholinecarbaldehyde, as efficient and durable photocatalysts under visible light. These materials are capable of purifying NO in air, highlighting the compound's potential in environmental cleanup applications (Dong et al., 2013).

    Excited-State Proton Transfer

    The compound has also been studied for its photophysical properties, particularly in excited-state proton transfer (ESPT) reactions. Research involving derivatives of N-Boc-2-morpholinecarbaldehyde has demonstrated their potential as ratiometric pH probes due to their behavior as photoacids in aqueous solutions (Qu et al., 2016).

    Safety And Hazards



    • Hazard statements: H315 , H319 , H335 (Warning)

    • Precautionary statements: P261 , P305+351+338 , P302+352




  • Future Directions



    • Further research is needed to explore the potential applications of N-Boc-2-morpholinecarbaldehyde in various fields.




    For more detailed information, you can refer to the product link. Please note that this analysis is based on available data, and additional research may yield further insights. If you have any specific questions, feel free to ask!


    properties

    IUPAC Name

    tert-butyl 2-formylmorpholine-4-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LWKMTSRRGUVABD-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)N1CCOC(C1)C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H17NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40625019
    Record name tert-Butyl 2-formylmorpholine-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40625019
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    215.25 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-Boc-2-morpholinecarbaldehyde

    CAS RN

    218594-02-6
    Record name 1,1-Dimethylethyl 2-formyl-4-morpholinecarboxylate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=218594-02-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name tert-Butyl 2-formylmorpholine-4-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40625019
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-Boc-2-morpholinecarbaldehyde
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N-Boc-2-morpholinecarbaldehyde
    Reactant of Route 2
    N-Boc-2-morpholinecarbaldehyde
    Reactant of Route 3
    N-Boc-2-morpholinecarbaldehyde
    Reactant of Route 4
    N-Boc-2-morpholinecarbaldehyde
    Reactant of Route 5
    N-Boc-2-morpholinecarbaldehyde
    Reactant of Route 6
    N-Boc-2-morpholinecarbaldehyde

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